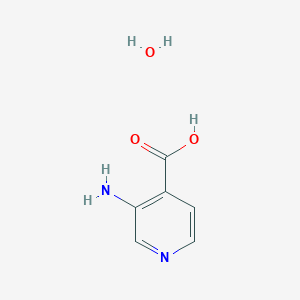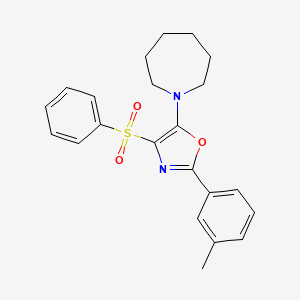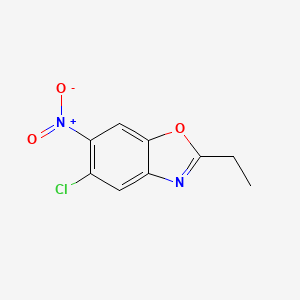![molecular formula C15H11ClN2O2S B2540173 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 303792-06-5](/img/structure/B2540173.png)
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-2-carboxamide, also known as CTFC, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. CTFC is a member of the thiazole family and has a molecular weight of 357.83 g/mol. In
科学的研究の応用
Aphid Control Agents
The title compound exhibits aphicidal activity against aphid species such as Sitobion miscanthi (inhibition rate: 74.1%) and Schizaphis graminum (77.5%). This finding suggests its potential as an effective aphid control agent in agriculture .
Antifungal Properties
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-2-carboxamide also demonstrates antifungal activity against Pythium aphanidermatum (62.0%). This property could be valuable for managing fungal diseases in crops and other plant-based systems .
Triazine-Based Medicinal Compounds
Substituted triazine compounds, including this one, have gained attention as potential medicines and agrochemicals. The simple structure of hexahydro-1,3,5-triazine contributes to its diverse activities, such as insecticidal, antifungal, herbicidal, and antiviral effects. The presence of the electron-withdrawing group NO2 enhances insecticidal properties against various pests .
Structural Insights
The compound’s crystal structure, confirmed by 1H NMR, 13C NMR, HRMS, and single-crystal X-ray diffraction, reveals a benzene ring and a 1,3,5-triazine ring. The crystal structure is stabilized by intramolecular and intermolecular hydrogen bonding interactions .
COX Inhibition Potential
While not directly studied for COX inhibition, related indole derivatives have shown selective binding with COX-2 receptors. Investigating the COX inhibitory potential of this compound could be an interesting avenue for future research .
Other Pharmacological Activities
Given the compound’s structural features, it may be worth exploring its potential as an anticonvulsant, antimicrobial, or anticancer agent. Further studies could shed light on these aspects .
作用機序
Target of action
Furan and thiazole derivatives are known to interact with a variety of biological targets. For instance, furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . Thiazoles are found in many potent biologically active compounds .
Biochemical pathways
The affected pathways would depend on the specific targets of this compound. Furan and thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that these compounds could affect a variety of biochemical pathways.
Result of action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with furan and thiazole derivatives, the effects could be quite diverse .
特性
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-11-5-3-10(4-6-11)8-12-9-17-15(21-12)18-14(19)13-2-1-7-20-13/h1-7,9H,8H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITYVMPOBQVALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-benzylpiperidine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2540096.png)


![3-(1H-pyrrol-1-yl)-N-(4-(trifluoromethyl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2540100.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2540101.png)

![2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2540103.png)
![N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)
![3-[7-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2540106.png)

![2-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylacetamide hydrochloride](/img/structure/B2540108.png)
![(E)-2-(2-(4-(3-(4-methoxyphenyl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2540109.png)
